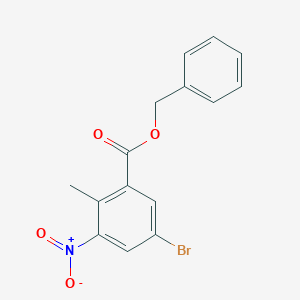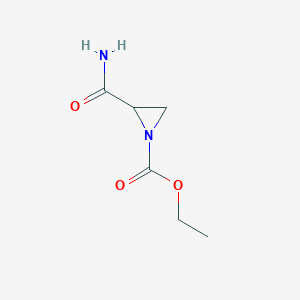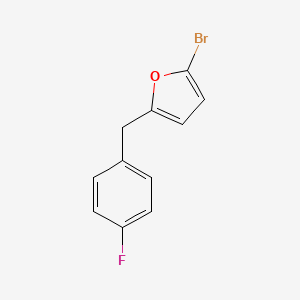
2-bromo-5-(4-fluorobenzyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-(4-fluorobenzyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a 4-fluorophenylmethyl group at the 5-position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(4-fluorobenzyl)furan typically involves the bromination of 5-[(4-fluorophenyl)methyl]furan. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5-(4-fluorobenzyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced furans with different functional groups.
Applications De Recherche Scientifique
2-bromo-5-(4-fluorobenzyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(4-fluorobenzyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-[(4-chlorophenyl)methyl]furan
- 2-Bromo-5-[(4-methylphenyl)methyl]furan
- 2-Bromo-5-[(4-nitrophenyl)methyl]furan
Uniqueness
2-bromo-5-(4-fluorobenzyl)furan is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
154355-81-4 |
|---|---|
Formule moléculaire |
C11H8BrFO |
Poids moléculaire |
255.08 g/mol |
Nom IUPAC |
2-bromo-5-[(4-fluorophenyl)methyl]furan |
InChI |
InChI=1S/C11H8BrFO/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Clé InChI |
DPQLBSFOSNSPBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(O2)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
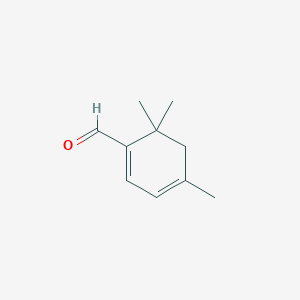
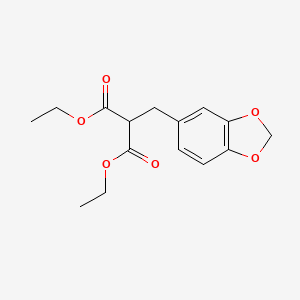
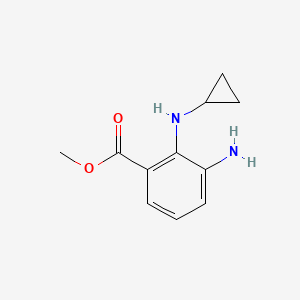
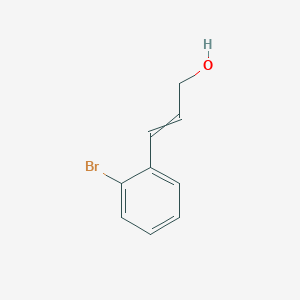
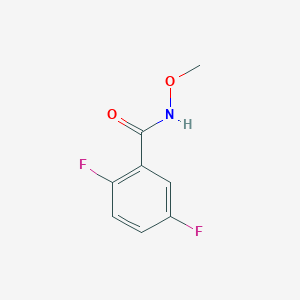
![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)
![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)
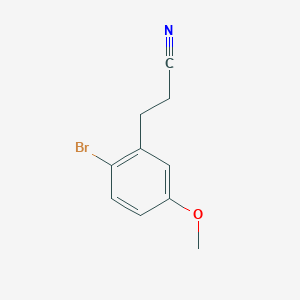
![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)
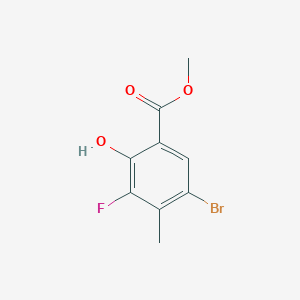

![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)
